7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-bromo-3-methylindole: Another indole derivative with bromine substitution.
5-chloro-3-methylindole: An indole derivative with chlorine substitution.
Uniqueness
7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9BrClNO |
---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
7-bromo-5-chloro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9BrClNO/c1-10(2)6-3-5(12)4-7(11)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
BZCKCUAZPWAFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Cl)Br)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.